molecular formula C14H14N6O3 B2837029 N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1219905-64-2

N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2837029
M. Wt: 314.305
InChI Key: JAJFWAIDRCWOSI-UHFFFAOYSA-N
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Description

“N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic compound. It contains several functional groups, including an isoxazole ring, a pyrazine ring, and an oxadiazole ring. The tert-butyl group is a common alkyl substituent in organic chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecule contains several heterocyclic rings (isoxazole, pyrazine, and oxadiazole), which are likely to influence its chemical behavior. The presence of nitrogen and oxygen atoms in these rings may also allow for hydrogen bonding.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity, and the different functional groups could influence its solubility in different solvents.


Scientific Research Applications

Photosynthetic Electron Transport Inhibition

A study investigated pyrazole derivatives, including compounds structurally similar to the specified chemical, for their potential as inhibitors of photosynthetic electron transport. These compounds were assessed for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. Some showed inhibitory properties comparable to commercial herbicides like diuron, lenacil, and hexazinone, suggesting their potential use in agriculture (Vicentini et al., 2005).

Antimycobacterial Activity

Research has been conducted on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones, which are structurally related to the compound . These were tested against Mycobacterium tuberculosis, showing that certain derivatives exhibited activities potentially useful in treating tuberculosis. These compounds were expected to undergo biotransformation after penetrating the mycobacterial cell wall, making them candidates for antimycobacterial therapy (Gezginci et al., 1998; 2001).

Synthesis of Fluoroalkyl-Substituted Pyrazoles

Another study focused on synthesizing fluorinated pyrazole-4-carboxylic acids on a multigram scale. These compounds, including derivatives related to the specified chemical, could have various applications due to the unique properties imparted by the fluorine atoms (Iminov et al., 2015).

Insecticidal Activity

Research on pyrazole amide derivatives, similar to the specified compound, revealed promising insecticidal activity. Specific compounds in this study showed effectiveness against pests like Helicoverpa armigera, indicating potential applications in pest control (Deng et al., 2016).

GABA Receptor Modulation

A study identified a compound structurally related to the specified chemical as a selective inverse agonist at the GABA alpha5 receptors. This compound demonstrated cognitive-enhancing properties in animal models, suggesting its potential use in treating cognitive disorders (Chambers et al., 2004).

Cardioprotective Agents

Another area of research explored the use of related compounds as malonyl-coenzyme A decarboxylase inhibitors. These compounds showed promise as cardioprotective agents, indicating potential applications in treating ischemic heart diseases (Cheng et al., 2006).

Protoporphyrinogen Oxidase Inhibition

Compounds similar to the specified chemical were synthesized and tested for their herbicidal activity and inhibition of protoporphyrinogen oxidase. Some derivatives exhibited excellent herbicidal activity, suggesting their utility in agricultural applications (Li et al., 2008).

Safety And Hazards

As with any chemical compound, handling “N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would require appropriate safety precautions. Without specific information, it’s difficult to predict the exact hazards associated with this compound.


Future Directions

The study and application of “N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” would depend on its properties and potential uses. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have access to a chemical database or a scientific literature database, you might be able to find more information.


properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-14(2,3)9-6-10(22-19-9)17-12(21)13-18-11(20-23-13)8-7-15-4-5-16-8/h4-7H,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJFWAIDRCWOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(tert-butyl)isoxazol-5-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

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